![molecular formula C25H27N3O2 B2436129 [4-(2,4-dimethylphenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone CAS No. 478249-48-8](/img/structure/B2436129.png)

[4-(2,4-dimethylphenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

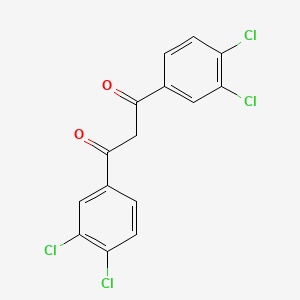

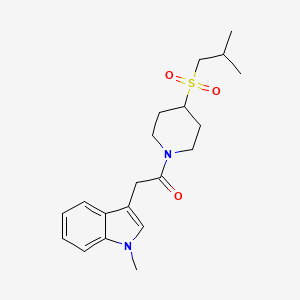

“[4-(2,4-dimethylphenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone” is a chemical compound . Unfortunately, there is not much information available about this specific compound. It’s important to note that the compound’s properties and characteristics can be influenced by its structure and the functional groups present .

Molecular Structure Analysis

The molecular structure of a compound determines its properties and reactivity. Unfortunately, the specific molecular structure of “[4-(2,4-dimethylphenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone” is not provided in the available resources .Chemical Reactions Analysis

The chemical reactions that “[4-(2,4-dimethylphenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone” can undergo would depend on its molecular structure and the conditions under which it is subjected. Unfortunately, specific information about the chemical reactions of this compound is not available in the resources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Unfortunately, the specific physical and chemical properties of “[4-(2,4-dimethylphenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone” are not provided in the available resources .Wissenschaftliche Forschungsanwendungen

Molecular Interaction Studies

- Molecular Interaction with CB1 Cannabinoid Receptor: A study conducted by Shim et al. (2002) analyzed the molecular interaction of a compound structurally similar to 4-(2,4-dimethylphenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone with the CB1 cannabinoid receptor. The study employed the AM1 molecular orbital method for conformational analysis and developed unified pharmacophore models for the CB1 receptor ligands, which can aid in understanding the receptor-ligand interaction mechanisms (Shim et al., 2002).

Synthesis and Structure Characterization

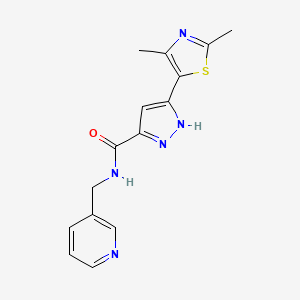

- Synthesis and X-ray Structure Characterisation: Lv et al. (2013) synthesized a series of pyrazole carboxamide derivatives containing a piperazine moiety, related to the chemical structure . The study provides insights into the synthesis process and structural confirmation through X-ray crystal analysis, which is crucial for the development of new compounds in medicinal chemistry (Lv et al., 2013).

Biological Activity Studies

- Antimicrobial Activity of Thiazole and Piperazine Derivatives: Research by Mhaske et al. (2014) on derivatives similar to the given compound included synthesizing compounds and screening them for in vitro anti-bacterial activity. This suggests potential applications of such compounds in developing new antimicrobial agents (Mhaske et al., 2014).

- Antimicrobial and Anticancer Properties: Hafez et al. (2016) synthesized novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives. These compounds were evaluated for their in vitro antimicrobial and anticancer activity, highlighting the potential of such structures in cancer and infection control (Hafez et al., 2016).

Drug Development Potential

- Design and Synthesis for Antipsychotics: Wise et al. (1987) discussed the synthesis of a series of novel potential antipsychotic agents, showcasing the potential of similar compounds in the development of new drugs for treating psychiatric disorders (Wise et al., 1987).

Corrosion Inhibition

- Use in Corrosion Inhibition: Singaravelu et al. (2022) investigated the corrosion inhibition of mild steel using organic inhibitors related to the compound . Their findings on inhibition efficiency and adsorption behavior can be relevant for applications in materials science and engineering (Singaravelu et al., 2022).

Wirkmechanismus

Target of action

The compound “[4-(2,4-dimethylphenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone” contains a piperazine moiety. Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The specific targets of this compound would depend on its exact structure and functional groups.

Biochemical pathways

The affected biochemical pathways would depend on the specific targets of the compound. Piperazine derivatives are known to interact with a variety of receptors and enzymes, potentially affecting multiple biochemical pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its exact structure. Piperazine derivatives generally have good bioavailability due to their balanced lipophilicity and hydrophilicity .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Piperazine derivatives can have a variety of effects, ranging from neurotransmitter modulation to enzyme inhibition .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[5-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-1H-pyrrol-3-yl]-(2-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O2/c1-17-8-9-23(19(3)14-17)27-10-12-28(13-11-27)25(30)22-15-20(16-26-22)24(29)21-7-5-4-6-18(21)2/h4-9,14-16,26H,10-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJJVBPLUHYZEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CN3)C(=O)C4=CC=CC=C4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2436055.png)

![ethyl 2-(2-((3-ethyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2436056.png)

![5-[(3,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine](/img/structure/B2436062.png)

![[5-(Thiophen-2-yl)-1,2-oxazol-3-yl]methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2436064.png)

![5-[3-(2,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-3-(2-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2436065.png)

![N-(4-bromo-2-fluorophenyl)-1-(6-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2436067.png)